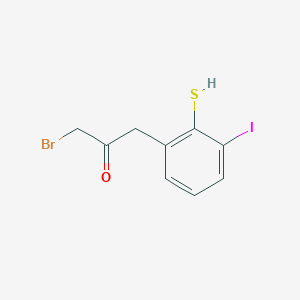
1-Bromo-3-(3-iodo-2-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(3-iodo-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrIOS and a molecular weight of 371.03 g/mol . This compound is characterized by the presence of bromine, iodine, and sulfur atoms, making it a unique and versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-iodo-2-mercaptophenyl)propan-2-one typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of a suitable precursor, followed by iodination and thiolation steps. The reaction conditions often require the use of strong electrophiles and bases to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(3-iodo-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine and iodine substituents to their corresponding hydrogenated forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-Bromo-3-(3-iodo-2-mercaptophenyl)propan-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-iodo-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(4-iodo-2-mercaptophenyl)propan-2-one: Similar in structure but with a different position of the iodine atom.
1-Bromo-3-(3-chloro-2-mercaptophenyl)propan-2-one: Contains chlorine instead of iodine.
1-Bromo-3-(3-fluoro-2-mercaptophenyl)propan-2-one: Contains fluorine instead of iodine.
Uniqueness
1-Bromo-3-(3-iodo-2-mercaptophenyl)propan-2-one is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties. The combination of these halogens with a thiol group makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H8BrIOS |
|---|---|
Molecular Weight |
371.03 g/mol |
IUPAC Name |
1-bromo-3-(3-iodo-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrIOS/c10-5-7(12)4-6-2-1-3-8(11)9(6)13/h1-3,13H,4-5H2 |
InChI Key |
XHVMNVUEVZEYLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)S)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















